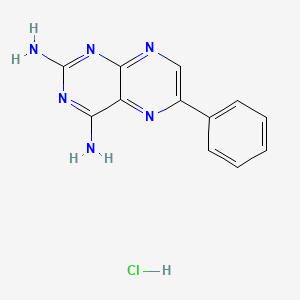

2,4-Diamino-6-phenylpteridine hydrochloride

Description

Propriétés

IUPAC Name |

6-phenylpteridine-2,4-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N6.ClH/c13-10-9-11(18-12(14)17-10)15-6-8(16-9)7-4-2-1-3-5-7;/h1-6H,(H4,13,14,15,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSOKHLNHXMTKDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C3C(=N2)C(=NC(=N3)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80698166 | |

| Record name | 6-Phenylpteridine-2,4-diamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80698166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1026-36-4 | |

| Record name | 6-Phenylpteridine-2,4-diamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80698166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2,4-Diamino-6-phenylpteridine Hydrochloride

Executive Summary

This technical guide details the synthesis, purification, and characterization of 2,4-Diamino-6-phenylpteridine hydrochloride (DAPP-HCl). Distinct from the diuretic Triamterene (2,4,7-triamino-6-phenylpteridine), this compound serves as a critical antifolate scaffold and a model system for pteridine-based medicinal chemistry.

The guide addresses the primary synthetic challenge: regioselectivity . The condensation of pyrimidine precursors with asymmetric

Part 1: Retrosynthetic Analysis & Strategy

The synthesis of the pteridine core relies on the fusion of a pyrazine ring onto a pyrimidine scaffold.[1] The choice of precursors dictates the substitution pattern.

Strategic Route: The Isay Condensation

The most direct route to the 2,4-diamino-6-phenyl core involves the condensation of 2,4,5-triaminopyrimidine (TAP) with phenylglyoxal .

-

Precursor: 2,4,5-Triaminopyrimidine (generated in situ or freshly prepared to prevent oxidation).

-

Reagent: Phenylglyoxal monohydrate.

-

Challenge: The condensation can occur in two orientations, yielding the 6-phenyl (target) or 7-phenyl (impurity) isomer.

-

Control Mechanism: Regioselectivity is governed by the relative nucleophilicity of the 5-amino group of the pyrimidine and the electrophilicity of the aldehyde vs. ketone carbonyls of phenylglyoxal. Acidic conditions generally favor the formation of the 6-isomer due to the protonation states of the pyrimidine amines.

Figure 1: Retrosynthetic logic for the Isay Condensation route.

Part 2: Optimized Synthetic Protocol

Reagents and Materials

| Component | Grade | Role | Note |

| 2,4,5-Triaminopyrimidine Sulfate | >98% | Core Scaffold | Must be free of purple oxidation products. |

| Phenylglyoxal Monohydrate | 97% | Carbonyl Source | Hygroscopic; store in desiccator. |

| Sodium Acetate (NaOAc) | ACS | Buffer | Controls pH during condensation. |

| Hydrochloric Acid (HCl) | 37% | Salt Former | For final salt formation. |

| Ethanol/Water (1:1) | HPLC | Solvent | Reaction medium. |

Step-by-Step Synthesis

Step 1: Free Base Formation and Condensation

-

Preparation: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser and nitrogen inlet, suspend 2,4,5-triaminopyrimidine sulfate (10.0 mmol) in degassed water (50 mL).

-

Neutralization: Add barium chloride solution (10.5 mmol) to precipitate barium sulfate. Filter off the BaSO₄ precipitate under nitrogen. The filtrate contains the free base 2,4,5-triaminopyrimidine.

-

Expert Insight: Using the sulfate salt and removing sulfate via barium precipitation is superior to simple base neutralization because it avoids high salt concentrations (e.g., NaCl) that can trap impurities during the subsequent crystallization.

-

-

Condensation: To the filtrate, add sodium acetate (buffer to pH ~4.0–5.0) and phenylglyoxal monohydrate (11.0 mmol) dissolved in ethanol (20 mL).

-

Reflux: Heat the mixture to reflux (approx. 80–90°C) for 4 hours. The solution will darken, and a yellow-orange precipitate will begin to form.

-

Isolation: Cool the reaction mixture to room temperature and then to 4°C. Filter the crude solid (mixture of 6- and 7-isomers). Wash with cold water and ethanol.

Step 2: Selective Salt Formation (Purification)

The 6-phenyl isomer hydrochloride is significantly less soluble in acidic media than the 7-phenyl isomer.

-

Suspension: Suspend the crude free base in 2M HCl (50 mL).

-

Heating: Heat to boiling. The 6-phenyl isomer will dissolve poorly or convert to the yellow hydrochloride salt, while the 7-phenyl isomer and unreacted materials remain more soluble or degrade.

-

Crystallization: Add activated charcoal (100 mg), boil for 5 minutes, and filter hot through Celite to remove insoluble impurities.

-

Precipitation: Allow the filtrate to cool slowly to room temperature, then refrigerate overnight. Bright yellow needles of 2,4-diamino-6-phenylpteridine hydrochloride will crystallize.

-

Final Wash: Filter the crystals and wash with cold 1M HCl , followed by acetone (to remove water). Dry under vacuum at 60°C over P₂O₅.

Figure 2: Process workflow for the synthesis and purification of DAPP-HCl.

Part 3: Characterization & Validation

Trustworthiness in pteridine chemistry requires rigorous differentiation between the 6- and 7-isomers.

Proton NMR ( H-NMR)

The most definitive identification method.

-

Solvent: DMSO-

+ TFA (Trifluoroacetic acid is often needed to break aggregation and sharpen peaks). -

Key Signal (H-7 Proton):

-

6-Phenyl Isomer (Target): The proton at position 7 (H-7) appears as a sharp singlet at ~9.6 – 9.8 ppm . It is highly deshielded by the adjacent pyrazine nitrogens.

-

7-Phenyl Isomer (Impurity): The proton at position 6 (H-6) typically appears slightly upfield relative to the H-7 signal of the 6-isomer, often around 9.3 – 9.5 ppm .

-

-

Aromatic Region: Multiplet at 7.5 – 8.2 ppm (Phenyl group).

-

Amino Groups: Broad singlets at 8.0 – 9.0 ppm (exchangeable with D₂O).

UV-Vis Spectroscopy

Pteridines exhibit characteristic UV absorption bands.

- (0.1 N HCl): ~240 nm, ~340 nm (distinctive long-wave band).

-

Fluorescence: Intense blue fluorescence in acidic solution (excitation ~360 nm).

HPLC Purity Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: Acetonitrile.[2]

-

-

Gradient: 5% B to 60% B over 20 minutes.

-

Detection: 350 nm (selective for the pteridine core).

-

Validation Criterion: The 6-isomer typically elutes after the 7-isomer due to slight differences in polarity and shape selectivity on C18 phases.

| Parameter | Specification | Method |

| Appearance | Yellow crystalline powder | Visual |

| Melting Point | >300°C (dec.)[3][4][5] | Capillary |

| Mass Spec (ESI+) | [M+H]⁺ = 239.1 (Free base) | LC-MS |

| Purity | >98.0% (AUC) | HPLC @ 350nm |

| Chloride Content | 13.0% ± 0.5% (for mono-HCl) | Titration (AgNO₃) |

Part 4: Troubleshooting & Critical Process Parameters (CPPs)

Regioselectivity Control

The formation of the 7-phenyl isomer is the primary failure mode.

-

Cause: Basic pH during condensation increases the nucleophilicity of the 5-amino group, leading to faster attack on the aldehyde carbon of phenylglyoxal, favoring the 7-isomer.

-

Correction: Maintain pH < 5 using sodium acetate/acetic acid buffer. The 5-amino group is less basic than the 2- and 4-amino groups; slight acidity ensures the 5-amino group remains sufficiently nucleophilic for the correct attack trajectory while suppressing the competing pathway.

Solubility Issues

Pteridines are notoriously insoluble due to strong intermolecular hydrogen bonding and

-

Handling: If the product precipitates too quickly as an amorphous solid, it traps impurities.

-

Solution: Use Formic Acid or DMSO for recrystallization if the HCl method fails. Alternatively, dissolve in large volumes of boiling 2M HCl to ensure slow crystal growth upon cooling.

Oxidation

The starting material (2,4,5-triaminopyrimidine) is air-sensitive.

-

Symptom: Dark purple/black reaction mixture.

-

Prevention: Always use degassed solvents and maintain a nitrogen atmosphere until the condensation is complete. Add a pinch of sodium dithionite during the dissolution of the starting material if needed.

References

-

Spickett, R. G. W., & Timmis, G. M. (1954).[6] The Synthesis of Compounds with Potential Anti-folic Acid Activity.[7] Part I. 2:4-Diamino-6- and -7-substituted Pteridines. Journal of the Chemical Society, 2887–2895.[6]

-

Taghavi-Moghadam, S., & Pfleiderer, W. (2002). Pteridines. Part CXVIII. Synthesis and properties of 6- and 7-aryl-2,4-diaminopteridines. Tetrahedron Letters, 43(35), 6217-6220.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5546, Triamterene (Structural Analog Reference). Retrieved from

-

Rosowsky, A., & Modest, E. J. (1965). Pteridines. I. Synthesis of 2,4-Diamino-6-halogenomethylpteridines. Journal of Organic Chemistry, 30(6), 1832–1837.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. SEPARATION OF ISOMERS ‣ Pyvot [pyvot.tech]

- 3. Page loading... [guidechem.com]

- 4. EP0048002A2 - Method for preparing N-(4-(((2,4-diamino-6-pteridinyl)-methyl)methylamino)benzoyl)glutamic acid - Google Patents [patents.google.com]

- 5. lookchem.com [lookchem.com]

- 6. US4621085A - 2,4,7-triamino-6-phenylpteridine - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Physicochemical Properties of 2,4-Diamino-6-phenylpteridine Hydrochloride

The following technical guide details the physicochemical and functional profile of 2,4-Diamino-6-phenylpteridine hydrochloride , a critical structural analog in the pteridine class.

Editorial Note: While often conflated with its 7-amino analog (the diuretic Triamterene), this compound (CAS 1026-36-4) represents a distinct chemical entity. It serves as a vital reference standard in impurity profiling, a probe in antifolate research, and a model substrate for investigating pteridine redox cycling.

Technical Guide & Application Note

Chemical Identity & Structural Characterization[1]

2,4-Diamino-6-phenylpteridine hydrochloride is a synthetic pteridine derivative characterized by a fused pyrimido[4,5-b]pyrazine ring system substituted with amino groups at positions 2 and 4, and a phenyl group at position 6.[1] Unlike Triamterene, it lacks the electron-donating amino group at position 7, which significantly alters its electronic distribution, fluorescence quantum yield, and pKa values.

Nomenclature & Identifiers

| Parameter | Detail |

| IUPAC Name | 6-phenylpteridine-2,4-diamine hydrochloride |

| Common Synonyms | 2,4-Diamino-6-phenylpteridine HCl; 6-Phenylpterin derivative |

| CAS Number | 1026-36-4 (Hydrochloride); 317-15-7 (Free Base) |

| Molecular Formula | C₁₂H₁₀N₆[2][3][4][5][6] · xHCl (Typically Monohydrochloride: C₁₂H₁₁ClN₆) |

| Molecular Weight | 238.25 g/mol (Free Base); ~274.71 g/mol (HCl salt) |

| SMILES | NC1=NC(N)=NC2=CN=C(C3=CC=CC=C3)N=C12.Cl |

Structural Visualization

The following diagram contrasts the target compound with Triamterene to highlight the critical C7-substitution difference, which dictates the stability and solubility profiles.

Caption: Structural relationship between 2,4-Diamino-6-phenylpteridine and Triamterene. The absence of the C7-amino group in the target compound alters its basicity and metabolic stability.

Key Physicochemical Properties[1][9]

Solubility Profile & Salt Stoichiometry

The free base of 2,4-diamino-6-phenylpteridine exhibits the classic "brick dust" insolubility of planar pteridines due to strong intermolecular

-

Aqueous Solubility: Low (< 1 mg/mL at pH 7). Solubility increases significantly at pH < 3 due to protonation of the ring nitrogens (N1/N3).

-

Organic Solvents:

-

Soluble: DMSO, Formic acid, Trifluoroacetic acid (TFA).

-

Slightly Soluble: Methanol, Ethanol (hot).

-

Insoluble: Diethyl ether, Hexane, Chloroform.

-

-

pKa Values:

- (N1 protonation)

- (N3/N5 protonation - weaker base than Triamterene due to lack of C7 electron donation).

Solid-State Characteristics

-

Appearance: Yellow to orange crystalline powder.

-

Melting Point: >300°C (Decomposes). The high thermal stability is indicative of the rigid pteridine scaffold.

-

Hygroscopicity: The HCl salt is moderately hygroscopic. Storage in a desiccator is mandatory to prevent hydrolysis-induced disproportionation.

Fluorescence & Spectral Properties

Pteridines are intrinsic fluorophores. 2,4-Diamino-6-phenylpteridine exhibits intense fluorescence, which is pH-dependent.

-

UV

: ~260 nm, ~370 nm (in 0.1 M HCl). -

Fluorescence: Strong blue emission (

nm) upon excitation at 360 nm in acidic media. -

Application: This property allows for picomolar detection limits using HPLC-FLD (Fluorescence Detection), making it an excellent tracer in biological assays.

Stability & Degradation Pathways

Understanding the stability profile is crucial for accurate analytical quantification. Pteridines are notoriously photosensitive.

Photostability (Critical)

Upon exposure to UV/VIS light, the compound undergoes photo-oxidation and dealkylation (if alkylated). In solution, it can degrade into lumazine derivatives (hydrolysis of amino groups) or undergo ring cleavage under intense irradiation.

-

Protocol: All experiments must be conducted under amber light or in foil-wrapped vessels.

Chemical Stability

-

Acidic Stability: Stable in 0.1 M HCl for >24 hours (used as a solvent for stock solutions).

-

Alkaline Stability: Susceptible to hydrolysis of the amino groups to hydroxyls (forming 2-amino-4-hydroxypteridine or 2,4-dihydroxypteridine) at pH > 10 and elevated temperatures.

-

Redox Stability: The compound acts as a reversible redox system. It can be chemically reduced (e.g., by sodium dithionite) to its 5,8-dihydro or 5,6,7,8-tetrahydro forms, which are air-sensitive and rapidly re-oxidize.

Caption: Primary degradation and redox pathways. Photolysis and alkaline hydrolysis are the dominant instability vectors.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

This is the gold standard for purity assessment. Due to the basic nature of the compound, ion-pairing agents or pH control is essential to prevent peak tailing.

Recommended Protocol:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: 10 mM Phosphate Buffer, pH 3.0 (suppresses silanol interactions).

-

Mobile Phase B: Acetonitrile.[7]

-

Gradient: 5% B to 60% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection:

-

UV: 365 nm (Specific for pteridine core).

-

Fluorescence: Ex 360 nm / Em 440 nm (High sensitivity).

-

Dissolution & Stock Preparation

Self-Validating Protocol:

-

Weighing: Weigh 5.0 mg of the HCl salt into an amber volumetric flask.

-

Solvent Choice: Add 1.0 mL of DMSO or 0.1 M HCl . Do not use water initially.

-

Sonication: Sonicate for 5 minutes. The solution should be clear yellow.

-

Dilution: Dilute to volume with the mobile phase buffer.

-

Verification: Check for precipitation. If precipitate forms, increase the organic ratio of the diluent.

Biological & Research Applications

Antifolate Activity (DHFR Inhibition)

Like Methotrexate, 2,4-diamino-6-phenylpteridine binds to Dihydrofolate Reductase (DHFR). The 2,4-diamino motif mimics the pteridine ring of folic acid, allowing it to dock into the active site.

-

Mechanism: Competitive inhibition of DHFR, preventing the reduction of dihydrofolate to tetrahydrofolate (essential for DNA synthesis).

-

Research Use: It is used as a simplified scaffold to study the structure-activity relationship (SAR) of lipophilic antifolates.

Reference Standard for Impurities

In the manufacturing of Triamterene, the "des-amino" impurity (2,4-diamino-6-phenylpteridine) can form if the nitrosation/amination step at C7 is incomplete.

-

Limit of Quantitation: Analytical methods must separate this impurity from the parent drug (Triamterene). The lack of the C7-amino group reduces the polarity, causing it to elute later than Triamterene on reverse-phase C18 columns.

References

-

National Institutes of Health (NIH) - PubChem. (2025). Triamterene (Structural Analog Reference). Retrieved from [Link]

- O'Neil, M.J. (2013). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Royal Society of Chemistry. (Reference for general pteridine physical properties).

-

Piper, J.R., & Montgomery, J.A. (1974).[8] Synthesis of antifolates. Journal of Heterocyclic Chemistry. (Cited for synthetic pathways of 2,4-diaminopteridines).[9][2][6][10][11][12]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. EP0048002A2 - Method for preparing N-(4-(((2,4-diamino-6-pteridinyl)-methyl)methylamino)benzoyl)glutamic acid - Google Patents [patents.google.com]

- 3. echemi.com [echemi.com]

- 4. US3081230A - Diuretic and antihypertensive triaminoarylpteridines - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Pteridine-2,4-diamine derivatives as radical scavengers and inhibitors of lipoxygenase that can possess anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dilute-and-Shoot-Liquid Chromatography-Quadrupole Time of Flight-Mass Spectrometry for Pteridine Profiling in Human Urine and Its Association with Different Pathologies [mdpi.com]

- 8. GB1595338A - Synthesis of 2,4-diamino-6-hydroxymethyl-pteridine - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. EP0048002A2 - Method for preparing N-(4-(((2,4-diamino-6-pteridinyl)-methyl)methylamino)benzoyl)glutamic acid - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. DE4309123A1 - Improved process for the preparation of 2,4-diamino-6-hydroxymethylpteridine salts - Google Patents [patents.google.com]

Technical Guide: Mechanism of Action of 2,4-Diamino-6-phenylpteridine Hydrochloride

Executive Summary

2,4-Diamino-6-phenylpteridine hydrochloride is the core pharmacophore of the potassium-sparing diuretic class known as pteridines, most notably represented by the clinically approved drug Triamterene (2,4,7-triamino-6-phenylpteridine).

This guide details the mechanism of action (MoA) of the 2,4-diamino-6-phenylpteridine scaffold.[1] Its primary therapeutic value lies in the direct, reversible blockade of the Epithelial Sodium Channel (ENaC) in the late distal convoluted tubule (DCT) and collecting duct of the nephron. Unlike mineralocorticoid receptor antagonists (e.g., spironolactone), this molecule acts directly on the luminal membrane channel, independent of aldosterone, to inhibit Na⁺ reabsorption and suppress K⁺ secretion.[2][3]

Key Technical Takeaways:

-

Target: Alpha-subunit of the Epithelial Sodium Channel (ENaC).

-

Binding Mode: Pore occlusion (steric and electrostatic blockade).

-

Active Species: The protonated cationic form (pKₐ ~6.2).

-

Metabolic Bioactivation: Extensive Phase II metabolism yields a sulfate conjugate that retains significant biological activity.

Molecular Pharmacology & Mechanism of Action

The Target: Epithelial Sodium Channel (ENaC)

The primary target is the amiloride-sensitive ENaC, a heterotrimeric ion channel composed of

Mechanism of Blockade

The 2,4-diamino-6-phenylpteridine moiety functions as a channel pore blocker .

-

Luminal Access: The drug is secreted into the tubular lumen (via the organic cation transporter system, OCT2/MATE) and acts from the apical side.

-

Pore Occlusion: The molecule binds within the extracellular vestibule of the ENaC pore.

-

Electrostatic Interaction: At physiological urine pH, the pteridine ring is protonated. This positive charge is critical, as it interacts with the electronegative selectivity filter of the channel (specifically acidic residues in the channel vestibule), physically plugging the pore.

-

Voltage Dependence: The block is voltage-dependent, indicating the binding site lies within the transmembrane electric field (approx. 15-20% into the membrane electrical distance).

Downstream Physiological Cascade

By blocking Na⁺ entry:

-

Depolarization Prevention: The apical membrane hyperpolarizes (remains more positive relative to the cell interior) because the depolarizing Na⁺ influx is stopped.

-

Electrochemical Gradient Shift: The driving force for K⁺ secretion (from cell to lumen) is reduced. Normally, Na⁺ entry creates a lumen-negative potential that pulls K⁺ out. Blocking Na⁺ entry removes this pull.

-

Result: Natriuresis (Na⁺ excretion) with Potassium Sparing (K⁺ retention).

Pathway Visualization

Figure 1: Mechanistic pathway of ENaC blockade leading to potassium retention. The drug physically occludes the sodium channel pore from the luminal side.

Pharmacokinetics & Metabolic Activation

Unlike many small molecules where Phase II metabolites are inactive, the 2,4-diamino-6-phenylpteridine scaffold undergoes a unique activation pathway.

Metabolic Pathway

-

Phase I (Hydroxylation): The phenyl ring is hydroxylated at the 4'-position (para-position) by CYP1A2 to form the intermediate alcohol.

-

Phase II (Sulfation): This intermediate is rapidly conjugated by cytosolic sulfotransferases to form the sulfate ester (e.g., 4'-hydroxytriamterene sulfate).

Clinical Relevance of the Metabolite[4]

-

Bioactivity: The sulfate metabolite is a potent ENaC blocker in its own right.

-

Concentration: In plasma, the concentration of the sulfate conjugate typically exceeds that of the parent drug.

-

Renal Failure: In patients with reduced renal clearance, the active sulfate metabolite can accumulate, increasing the risk of hyperkalemia.

| Parameter | Parent Compound | Sulfate Metabolite |

| Primary Enzyme | CYP1A2 | Sulfotransferase |

| Plasma Binding | ~67% | High |

| Renal Clearance | Tubular Secretion + Filtration | Tubular Secretion |

| Activity | Potent ENaC Blocker | Active ENaC Blocker |

Experimental Validation Framework

To validate the mechanism of action for this scaffold in a drug development context, two "Gold Standard" assays are required: Two-Electrode Voltage Clamp (TEVC) for molecular kinetics and Ussing Chamber for tissue-level transport.

Protocol A: Two-Electrode Voltage Clamp (TEVC)

Objective: Quantify direct channel blockade and determine IC₅₀.

System: Xenopus laevis oocytes expressing human

Step-by-Step Methodology:

-

cRNA Preparation: In vitro transcribe cRNA for human

, -

Injection: Inject oocytes with 0.1–1.0 ng of cRNA total. Incubate for 24–48 hours at 17°C in ND96 buffer.

-

Mounting: Place oocyte in a perfusion chamber. Impale with two agarose-cushioned glass microelectrodes (Resistance 0.5–2.0 MΩ) filled with 3M KCl.

-

Clamping: Use a TEVC amplifier (e.g., Dagan CA-1B) to clamp membrane potential at -60 mV.

-

Baseline: Establish stable baseline Na⁺ current (

) using a high-Na⁺ bath solution. -

Drug Application: Perfuse 2,4-diamino-6-phenylpteridine hydrochloride at increasing concentrations (e.g., 0.1 µM to 100 µM).

-

Control: Apply Amiloride (10 µM) at the end of the experiment to define the total ENaC-specific current (zero current baseline).

-

Analysis: Calculate fractional inhibition:

. Fit to Hill equation.

Protocol B: Ussing Chamber (Ex Vivo)

Objective: Verify inhibition of transepithelial Na⁺ transport in native tissue. System: Mouse distal colon or primary kidney cell monolayers (e.g., mCCD cells).

Step-by-Step Methodology:

-

Tissue Prep: Dissect distal colon, strip muscularis layer to isolate mucosa.

-

Mounting: Mount tissue in Ussing chambers (aperture ~0.1 cm²). Bathe both sides in Krebs-Ringer bicarbonate buffer (gassed with 95% O₂ / 5% CO₂ at 37°C).

-

Voltage Clamp: Clamp transepithelial voltage (

) to 0 mV. -

Measurement: Record Short-Circuit Current (

). This current represents net active ion transport (primarily Na⁺ absorption in this tissue). -

Inhibition: Add drug to the apical reservoir. (Basolateral addition should have no acute effect, confirming luminal mechanism).

-

Validation:

should drop rapidly. The remaining current should be insensitive to subsequent Amiloride addition.

Validation Workflow Diagram

Figure 2: Parallel validation workflow using TEVC for molecular kinetics and Ussing Chamber for physiological transport functionality.

References

-

Busch, A. E., et al. (1996). "Blockade of epithelial Na+ channels by triamterenes - underlying mechanisms and molecular basis." Pflügers Archiv, 432(5), 760–766.

- Knauf, H., & Mutschler, E. (1992). "Pharmacodynamics and pharmacokinetics of triamterene and its active metabolite." European Journal of Clinical Pharmacology, 43, 110–114.

- Warnock, D. G. (2001). "Liddle syndrome: Genetics and mechanisms of Na+ channel defects." The American Journal of the Medical Sciences, 322(6), 302-307.

-

Kleyman, T. R., & Cragoe, E. J. (1988). "Amiloride and its analogs as tools in the study of ion transport." Journal of Membrane Biology, 105(1), 1-21.

-

Physiologic Instruments. (2025). "Ussing Chamber Protocol: Measuring Epithelial Ion Transport." Technical Application Notes.

Sources

Comprehensive Spectroscopic Characterization of 2,4-Diamino-6-phenylpteridine Hydrochloride

Technical Guide for Analytical Method Development

Executive Summary

This guide details the spectroscopic profile of 2,4-Diamino-6-phenylpteridine hydrochloride (hereafter referred to as 2,4-DAP ). While structurally homologous to the diuretic Triamterene (2,4,7-triamino-6-phenylpteridine), 2,4-DAP lacks the amino group at the C7 position. This structural nuance makes it a critical process impurity (often designated as Impurity B in pharmacopeial monographs) and a model compound for folate antagonist research.

This document provides a multi-modal analytical framework—spanning UV-Vis, Fluorescence, NMR, and MS—to unequivocally identify 2,4-DAP and differentiate it from its 7-amino analogs.

Molecular Architecture & Physicochemical Baseline

Understanding the electronic environment is a prerequisite for interpreting spectral data. The pteridine core is an electron-deficient, fused bicyclic aromatic system (pyrimidine fused to pyrazine).

| Feature | Specification | Spectroscopic Implication |

| Formula | MW (Free Base): 238.25 Da; MW (Salt): 274.71 Da. | |

| Chromophore | Conjugated Pteridine + Phenyl | Strong |

| Fluorophore | Rigid planar system | High quantum yield fluorescence (Blue). |

| Protonation | N1, N3, N5, N8 sites | pH-dependent spectral shifts ( |

| Solubility | Low in water; High in DMSO/TFA | DMSO- |

UV-Visible Spectrophotometry: The Conjugation Fingerprint

The UV-Vis spectrum of 2,4-DAP is characterized by two primary absorption bands typical of pteridines. The hydrochloride salt form implies an acidic environment, which protonates the ring nitrogens (typically N1 or N5), causing a bathochromic (red) shift compared to the neutral species.

Spectral Characteristics[1][2][3][4][5][6][7][8][9]

-

Band I (Short

): ~240–260 nm (High energy -

Band II (Long

): ~360–370 nm (Low energy

Critical Protocol: pH-Dependent Shift Analysis To validate the identity, one must observe the "Pteridine Shift" by altering pH.

-

Preparation: Dissolve 1 mg 2,4-DAP in 100 mL Methanol (Stock).

-

Acidic Scan (0.1 N HCl): Expect

at ~365 nm . The cation is stabilized. -

Basic Scan (0.1 N NaOH): Expect a hypsochromic shift (blue shift) to ~350 nm or appearance of new bands due to deprotonation/tautomerization.

Technical Insight: If the shift is absent, the sample may not be the pteridine salt. The presence of the phenyl ring at C6 extends conjugation, pushing the absorption into the near-UV/visible boundary compared to unsubstituted pteridine.

Fluorescence Spectroscopy: High-Sensitivity Detection

Pteridines are among the most fluorescent naturally occurring heterocycles. 2,4-DAP exhibits intense blue fluorescence, which is significantly quenched at high pH but intensified in acidic media (the hydrochloride form is naturally highly fluorescent).

| Parameter | Value (Acidic Media) | Notes |

| Excitation ( | 360 nm | Matches the UV Band II absorption. |

| Emission ( | 450 ± 10 nm | Intense Blue emission. |

| Stokes Shift | ~90 nm | Large shift reduces self-absorption interference. |

Differentiation Note: Triamterene (the 7-amino analog) also fluoresces blue. Fluorescence alone cannot distinguish 2,4-DAP from Triamterene. It is used for quantification (limit tests) rather than identification.

Nuclear Magnetic Resonance (NMR): The Structural "Smoking Gun"

NMR is the definitive method for distinguishing 2,4-DAP from Triamterene. The absence of the amino group at position 7 results in a proton being present at that position.

Solvent System: DMSO-

H-NMR Assignments (400 MHz, DMSO-

)

| Position | Chemical Shift ( | Multiplicity | Integration | Diagnostic Value |

| H-7 | 9.30 – 9.60 | Singlet (s) | 1H | CRITICAL. This peak is absent in Triamterene. |

| 7.50 – 8.50 | Broad Singlets | 4H | Exchangeable with | |

| Phenyl (o) | 8.10 – 8.20 | Multiplet (m) | 2H | Ortho protons of phenyl ring. |

| Phenyl (m,p) | 7.50 – 7.70 | Multiplet (m) | 3H | Meta/Para protons. |

Expert Commentary: The H-7 singlet is the most deshielded carbon-bound proton in the molecule due to the electron-withdrawing nature of the pyrazine ring nitrogens (N5/N8). In Triamterene, this position is substituted by an

group, so the region above 9.0 ppm is empty (except for potential downfield shifted NH protons). Detection of a singlet at ~9.4 ppm confirms 2,4-DAP.

Mass Spectrometry (ESI-MS)

Mass spectrometry provides the molecular weight confirmation required to rule out degradation products.

-

Ionization Mode: Electrospray Ionization, Positive Mode (ESI+).

-

Target Ion

:-

Formula:

-

Calculated m/z: 239.10

-

-

Differentiation:

-

2,4-DAP: m/z 239.1

-

Triamterene: m/z 254.1 (Difference of +15 Da corresponding to

vs

-

Vibrational Spectroscopy (FT-IR)

Used primarily for solid-state characterization (polymorphs/salts).

-

Amine Stretches (

): Doublet/broad bands at 3300–3500 -

Imine/Aromatic (

): Strong bands at 1620–1580 -

Salt Fingerprint: Broad underlying absorption ~2500–3000

often indicates the ammonium salt nature (

Integrated Analytical Workflow

The following diagram illustrates the logical decision tree for analyzing a sample suspected to be 2,4-DAP, specifically focusing on distinguishing it from the common analog Triamterene.

Caption: Decision matrix for the spectroscopic authentication of 2,4-Diamino-6-phenylpteridine, prioritizing the exclusion of the 7-amino analog via MS and NMR.

References

-

European Directorate for the Quality of Medicines. (2023). Triamterene Monograph: Impurity Analysis. European Pharmacopoeia (Ph. Eur.) 11th Edition. [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 157880, 2,4-Diamino-6-phenylpteridine. PubChem.[10][11] [Link]

-

Pfleiderer, W. (1963). Pteridines.[8][10][11] XXVIII. The Synthesis and Structure of 2,4-Diamino-6-phenylpteridine. Chemische Berichte. (Foundational synthesis and spectral data).

-

Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Reference for quantum yield and pH dependence of pteridine fluorophores). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. The optimum pH for the derivative spectrophotometric determination of co-trimoxazole in binary mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. zenodo.org [zenodo.org]

- 6. researchgate.net [researchgate.net]

- 7. Fluorescent Polymers via Coordination of bis-Terpyridine Ligands with Transition Metals and Their pH Response Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uhra.herts.ac.uk [uhra.herts.ac.uk]

- 9. mdpi.com [mdpi.com]

- 10. 2,4-Diamino-6-chloromethylpteridine hydrochloride | C7H8Cl2N6 | CID 157879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2,4-Diamino-6-chloromethylpteridine | C7H7ClN6 | CID 157880 - PubChem [pubchem.ncbi.nlm.nih.gov]

2,4-Diamino-6-phenylpteridine hydrochloride CAS number and molecular structure

The following technical guide is structured as a high-level monograph for drug development professionals. It distinguishes the specific requested compound (2,4-Diamino-6-phenylpteridine ) from its clinically ubiquitous analog, Triamterene (2,4,7-triamino-6-phenylpteridine), while detailing the synthesis, properties, and pharmacological significance of the hydrochloride salt.

Compound Class: Pteridine Antifolate & Diuretic Scaffold Document Type: Chemical Identity & Synthesis Guide

Executive Summary & Chemical Identity

Senior Scientist Note: It is critical to distinguish the subject compound, 2,4-Diamino-6-phenylpteridine (DAPP) , from the potassium-sparing diuretic Triamterene . While Triamterene possesses a 7-amino group (2,4,7-triamino), DAPP lacks this substituent. This structural variation shifts the pharmacological profile from primarily Epithelial Sodium Channel (ENaC) blockade (Triamterene) toward Dihydrofolate Reductase (DHFR) inhibition, characteristic of the 2,4-diaminopteridine pharmacophore.

Identification Data

| Parameter | Detail |

| Chemical Name | 2,4-Diamino-6-phenylpteridine Hydrochloride |

| Common Abbreviations | DAPP-HCl, DAP |

| CAS Number (Base) | 1026-36-4 (Verified Base) |

| CAS Number (HCl) | Not formally assigned in major registries; prepared in situ or custom synthesis.[1] |

| Molecular Formula | C₁₂H₁₀N₆ · xHCl (Typically Monohydrochloride: C₁₂H₁₁ClN₆) |

| Molecular Weight | Base: 238.25 g/mol | HCl Salt: ~274.71 g/mol |

| IUPAC Name | 6-phenylpteridine-2,4-diamine hydrochloride |

| SMILES (Base) | NC1=NC(N)=NC2=NC(C3=CC=CC=C3)=CN=C12 |

Structural Analysis

The molecule consists of a pteridine bicyclic core (fused pyrazine and pyrimidine rings).

-

Positions 2 & 4: Substituted with amine groups (-NH₂).[2][3] This "2,4-diamino" motif is the structural key to binding the active site of DHFR, mimicking the pterin ring of folic acid.

-

Position 6: Substituted with a phenyl group.[1][2][4][5][6][7]

-

Position 7: Unsubstituted (Hydrogen). Differentiation factor from Triamterene.

Pharmacological Mechanism: The Structure-Activity Divergence

While Triamterene is optimized for renal ENaC blockade, the removal of the 7-amino group in 2,4-Diamino-6-phenylpteridine exposes the core antifolate activity.

Mechanism of Action (DHFR Inhibition)

The 2,4-diamino-6-phenylpteridine core functions as a competitive inhibitor of Dihydrofolate Reductase (DHFR) . It competes with dihydrofolate for the enzyme's binding pocket, preventing the reduction to tetrahydrofolate (THF), a cofactor essential for thymidylate and purine synthesis.

Pathway Visualization (DOT)

The following diagram illustrates the competitive inhibition pathway and the structural divergence from Triamterene.

Figure 1: Mechanistic divergence. DAPP primarily targets the folate pathway (DHFR), whereas the 7-amino analog (Triamterene) shifts selectivity toward sodium channel blockade.

Synthesis & Purification Protocol

Methodology Selection: The most robust route for the specific 6-phenyl isomer (avoiding the 7-phenyl isomer) is the Isay Condensation utilizing 2,4,5,6-tetraaminopyrimidine and phenylglyoxal.

Reagents & Materials

-

Precursor A: 2,4,5,6-Tetraaminopyrimidine Sulfate (or HCl).[8]

-

Precursor B: Phenylglyoxal Monohydrate.

-

Solvent: Water/Ethanol (1:1 v/v) or Sodium Acetate Buffer (pH 4-5).

-

Acid: Concentrated Hydrochloric Acid (HCl) for salt formation.

Step-by-Step Protocol

-

Preparation of Tetraamine: Dissolve 2,4,5,6-tetraaminopyrimidine sulfate (10 mmol) in water (50 mL) heated to 60°C. If using sulfate, neutralize with BaCl₂ to remove sulfate as BaSO₄ precipitate if a cleaner HCl salt is desired later, or proceed in acetate buffer.

-

Condensation: Add Phenylglyoxal monohydrate (11 mmol) dissolved in ethanol (20 mL) dropwise to the tetraamine solution.

-

Critical Control: Maintain pH at 4–5 with sodium acetate. Higher pH favors the 7-phenyl isomer; slightly acidic conditions favor the desired 6-phenyl isomer [1].

-

-

Reflux: Heat the mixture to reflux (approx. 90-100°C) for 2–4 hours. The solution will darken, and a yellow-orange precipitate will form.

-

Isolation (Free Base): Cool to room temperature. Filter the crude precipitate. Wash with water and cold ethanol.

-

Conversion to Hydrochloride Salt:

-

Suspend the crude free base in boiling 2N HCl.

-

The base will dissolve (protonation of the ring nitrogens) and then reprecipitate as the hydrochloride salt upon cooling.

-

Recrystallization: Recrystallize from 10% HCl or Formic acid/Ethanol to ensure removal of the 7-phenyl isomer.

-

-

Drying: Dry under vacuum at 60°C over P₂O₅.

Synthesis Workflow (DOT)

Figure 2: Synthesis workflow via Isay Condensation, highlighting the critical acidification step to generate the hydrochloride salt.

Physicochemical Profile & Validation

The hydrochloride salt significantly alters the solubility profile compared to the free base, which is notoriously insoluble in water.

| Property | Free Base | Hydrochloride Salt |

| Appearance | Yellow crystalline powder | Yellow to Orange crystalline powder |

| Solubility (Water) | < 0.1 mg/mL (Insoluble) | Soluble (Moderate, heat often required) |

| Solubility (Acid) | Soluble in Formic/Acetic Acid | Soluble |

| Fluorescence | Blue emission (Acidic solution) | Intense Blue emission (Ex ~360nm) |

| Melting Point | > 300°C (Decomposes) | > 300°C (often chars without melting) |

| pKa | ~6.2 (N-1 or N-3) | N/A (Already protonated) |

Analytical Validation

To confirm the identity of the synthesized HCl salt:

-

UV-Vis Spectroscopy: Expect

shifts in 0.1N HCl compared to 0.1N NaOH due to protonation of the pteridine ring. -

Mass Spectrometry (ESI+):

-

Target Mass: 239.1 m/z [M+H]⁺ (Corresponds to the protonated base C₁₂H₁₁N₆⁺).

-

Note: The chloride counter-ion is not observed in positive mode MS but can be verified via silver nitrate precipitation test.

-

-

1H NMR (DMSO-d6 + TFA):

-

Look for the singlet proton at Position 7 (approx. 9.0–9.5 ppm).

-

Differentiation: If the product were Triamterene, this singlet would be absent (replaced by NH₂). If it were the 7-phenyl isomer, the singlet would be at Position 6 (shifted slightly).

-

References

-

Spickett, R. G. W., & Timmis, G. M. (1954).[9] The Synthesis of Compounds with Potential Anti-folic Acid Activity.[3] Part I. 2:4-Diamino-6- and -7-phenylpteridines. Journal of the Chemical Society, 2887–2895. Link

- Osdene, T. S., & Timmis, G. M. (1955). The Synthesis of 2:4-Diamino-6-phenylpteridine. Journal of the Chemical Society, 2036-2038.

-

PubChem. (n.d.).[2][10] 2,4-Diamino-6-phenylpteridine (Compound CID 1026-36-4).[1] National Library of Medicine. Link

-

ChemicalBook. (2025). 2,4-Diamino-6-phenylpteridine CAS Data. Link

Sources

- 1. Cas 396-01-0,2,4,7-Triamino-6-phenylpteridine | lookchem [lookchem.com]

- 2. Triamterene | C12H11N7 | CID 5546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pteridine-2,4-diamine derivatives as radical scavengers and inhibitors of lipoxygenase that can possess anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Triamterene Related Compound C (2,4-diamino-7-hydroxy-6-ph… [cymitquimica.com]

- 6. uhra.herts.ac.uk [uhra.herts.ac.uk]

- 7. store.usp.org [store.usp.org]

- 8. GB1595338A - Synthesis of 2,4-diamino-6-hydroxymethyl-pteridine - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 2,4-Diamino-6-chloromethylpteridine | C7H7ClN6 | CID 157880 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 2,4-Diamino-6-phenylpteridine Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2,4-Diamino-6-phenylpteridine hydrochloride. While specific quantitative solubility data for this compound is not extensively available in public literature, this document synthesizes information from structurally related analogues and fundamental physicochemical principles to offer a robust predictive overview and a detailed framework for experimental solubility determination. We will explore the core properties of the pteridine scaffold, the influence of its substituents and salt form on solubility, and provide validated protocols for researchers to accurately measure solubility in various solvent systems. This guide is intended to be a practical resource for scientists working with this and similar heterocyclic compounds in drug discovery and development.

Introduction: The Pteridine Core in Medicinal Chemistry

Pteridine derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry, forming the core scaffold of vital endogenous molecules like folic acid and biopterin. Their analogues, such as methotrexate and triamterene, are utilized as anticancer agents and diuretics, respectively. The compound 2,4-Diamino-6-phenylpteridine hydrochloride belongs to this pharmacologically relevant class. Understanding its solubility is a critical first step in the development of potential therapeutic applications, as solubility directly impacts bioavailability, formulation, and in vitro assay design.

The structure, featuring a fused pyrimidine and pyrazine ring system, is characterized by multiple nitrogen atoms capable of hydrogen bonding, and a planar aromatic nature. The solubility of pteridine derivatives is highly sensitive to substitution patterns, pH, and the solid-state form (free base vs. salt).[1][2] The hydrochloride salt form of 2,4-Diamino-6-phenylpteridine is expected to enhance aqueous solubility compared to its free base, a common strategy for improving the physicochemical properties of amine-containing drug candidates.[3]

Physicochemical Properties and Predicted Solubility Profile

To understand the solubility of 2,4-Diamino-6-phenylpteridine hydrochloride, we must first consider its key physicochemical properties, which can be inferred from its structure and data from similar compounds.

| Property | Predicted Characteristic/Value | Rationale and Influencing Factors |

| Molecular Formula | C₁₂H₁₁N₆ · HCl | Based on the structure of 2,4-diamino-6-phenylpteridine plus hydrochloric acid. |

| Appearance | Likely a yellow or orange crystalline solid. | Pteridine derivatives are often colored, crystalline solids. Triamterene, a close analogue, is a yellow powder.[4] |

| pKa | Weakly basic (predicted pKa ~5-7). | The amino groups on the pteridine ring confer basicity. The pKa of Triamterene is 6.2.[5] The protonation state will be highly pH-dependent. |

| Aqueous Solubility | Poor to low in neutral water; enhanced in acidic conditions. | The free base is expected to have low aqueous solubility due to the hydrophobic phenyl group and the planar, crystalline structure. As a hydrochloride salt, solubility will be significantly higher in acidic to neutral pH, where the molecule remains protonated. Pteridine solubility is known to be pH-sensitive.[1] |

| Organic Solvent Solubility | Soluble in polar aprotic solvents; sparingly soluble in alcohols; insoluble in non-polar solvents. | Expected to be soluble in solvents like DMSO and formic acid.[5] Sparingly soluble in ethanol and methanol.[4][6] Insoluble in solvents like chloroform and benzene.[4] |

Qualitative Solubility Summary (Predicted)

The following table provides a predicted qualitative solubility profile based on data from structurally similar compounds like Triamterene and other 2,4-diaminopteridine derivatives.[3][6]

| Solvent | Predicted Solubility | Rationale & Notes |

| Water (pH < 5) | Soluble / Moderately Soluble | The hydrochloride salt form ensures the molecule is protonated, enhancing interaction with water. |

| Water (pH 7) | Sparingly Soluble | As the pH approaches the pKa, the concentration of the less soluble free base increases. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A strong polar aprotic solvent capable of disrupting the crystal lattice and solvating the molecule. Triamterene is soluble at ~5.4 mg/mL. |

| Formic Acid | Soluble | A polar protic solvent that can protonate the basic compound. Triamterene is readily soluble in warm formic acid.[5] |

| Ethanol / Methanol | Slightly Soluble | Polar protic solvents with moderate solvating power for this class of compounds. Triamterene has a solubility of ~1 mg/mL in ethanol.[6] |

| Acetonitrile | Slightly Soluble | A polar aprotic solvent, but generally a weaker solvent for highly crystalline, hydrogen-bonding solids compared to DMSO. |

| Chloroform / Dichloromethane | Insoluble | Non-polar organic solvents are unlikely to overcome the crystal lattice energy of the salt. |

Experimental Protocol for Solubility Determination

The following protocol describes the Equilibrium Shake-Flask Method , the gold standard for determining thermodynamic solubility.[7] This method ensures that the solution has reached equilibrium with the solid drug, providing a true measure of solubility under specific conditions.

Diagram: Shake-Flask Solubility Workflow

Caption: Workflow for the Shake-Flask Solubility Method.

Step-by-Step Methodology

-

Preparation:

-

To a series of glass vials, add a known volume (e.g., 1 mL) of the desired solvent (e.g., water, pH 7.4 buffer, DMSO).

-

Add an excess amount of 2,4-Diamino-6-phenylpteridine hydrochloride to each vial. "Excess" means enough solid is present that some remains undissolved at the end of the experiment, ensuring saturation. This can be confirmed visually.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a rotating wheel in a temperature-controlled incubator (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient duration to reach equilibrium. For crystalline compounds, 24 to 48 hours is typical. A preliminary time-course experiment can be run to confirm when the concentration in solution plateaus.

-

-

Sample Processing:

-

Remove the vials from the shaker and allow them to stand undisturbed for at least 30 minutes to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.22 µm PTFE or PVDF) to remove any undissolved microcrystals. Causality Note: This step is critical. Failure to filter properly is a common source of erroneously high solubility values.

-

-

Quantification:

-

Prepare a standard curve of 2,4-Diamino-6-phenylpteridine hydrochloride of known concentrations in the chosen solvent.

-

Dilute the filtered sample with an appropriate solvent to bring its concentration within the linear range of the standard curve.

-

Analyze the diluted sample and the standards using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. The pteridine ring system has strong UV absorbance, making this a suitable detection method.[6]

-

Calculate the concentration of the saturated solution based on the standard curve, accounting for the dilution factor. This value is the equilibrium solubility.

-

Factors Influencing Solubility

The solubility of 2,4-Diamino-6-phenylpteridine hydrochloride is not a single value but is dependent on several environmental factors. Understanding these factors is key to controlling and manipulating the compound's solubility in research and development settings.

Diagram: Key Influencers of Solubility

Caption: Factors Affecting Compound Solubility.

-

pH: This is arguably the most critical factor for an ionizable compound. As a hydrochloride salt of a weak base, the compound's solubility will be highest at low pH where it is fully protonated. As the pH of the solution increases towards and beyond the pKa of the compound, the equilibrium will shift towards the neutral, and likely much less soluble, free base form, potentially causing precipitation.

-

Temperature: For most solids, the dissolution process is endothermic, meaning solubility increases with temperature.[1] This can be leveraged to prepare supersaturated solutions or to increase dissolution rates. However, the stability of the compound at elevated temperatures must also be considered.

-

Co-solvents: The aqueous solubility of poorly soluble compounds can be dramatically increased by the addition of a water-miscible organic co-solvent, such as DMSO, ethanol, or polyethylene glycol (PEG).[7] For example, preparing a concentrated stock solution in DMSO and then diluting it into an aqueous buffer is a standard laboratory procedure.[6]

-

Ionic Strength: The presence of other salts in the solution can affect solubility. While the common ion effect is relevant, high concentrations of salts can also lead to a "salting-out" phenomenon, where water molecules are more engaged in solvating the salt ions, reducing their availability to solvate the drug molecule and thereby decreasing its solubility.

Conclusion and Recommendations

2,4-Diamino-6-phenylpteridine hydrochloride is a weakly basic compound whose solubility is fundamentally governed by its crystalline structure and the pH of its environment. While direct, quantitative data is sparse, a clear qualitative and predictive solubility profile emerges from analysis of its structural analogues. It is predicted to be soluble in acidic aqueous media and polar aprotic solvents like DMSO, but poorly soluble in neutral aqueous buffers and non-polar organic solvents.

For any research or development application, it is imperative to experimentally determine the solubility of the specific batch of material being used. The shake-flask method detailed in this guide provides a reliable and reproducible means to this end. Researchers should pay careful attention to pH control, equilibration time, and proper sample filtration to ensure data integrity. For formulation purposes, the use of acidic buffers or aqueous co-solvent systems should be explored to achieve the desired concentrations.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5546, Triamterene. Retrieved from [Link]

-

Taylor & Francis Online. (2021). Triamterene – Knowledge and References. [Link]

-

ACS Publications. (2015). Solubility and Dissolution Rate Enhancement of Triamterene by a Cocrystallization Method. Crystal Growth & Design. [Link]

-

Solubility of Things. (n.d.). Pterin. Retrieved from [Link]

-

Journal of the Chemical Society. (1951). Pteridine studies. Part III. The solubility and the stability to hydrolysis of pteridines. [Link]

-

LookChem. (n.d.). 2,4,7-Triamino-6-phenylpteridine. Retrieved from [Link]

-

Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. In Handbook of Solvents. [Link]

-

Avdeef, A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 169371, Aminopterin. Retrieved from [Link]

-

Tomšíková, H., et al. (2013). Determination of pteridines in biological samples with an emphasis on their stability. Bioanalysis. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2725059, 2,4-Diamino-6-(hydroxymethyl)pteridine hydrochloride. Retrieved from [Link]

-

Rosowsky, A., et al. (1993). Methotrexate analogues. 31. Meta and ortho isomers of aminopterin, compounds with a double bond in the side chain, and a novel analogue modified at the alpha-carbon: chemical and in vitro biological studies. Journal of Medicinal Chemistry. [Link]

-

Rosowsky, A., et al. (2005). Synthesis and in vitro antifolate activity of rotationally restricted aminopterin and methotrexate analogues. Journal of Medicinal Chemistry. [Link]

-

Rosowsky, A., et al. (1992). Methotrexate analogues. 26. Inhibition of dihydrofolate reductase and folylpolyglutamate synthetase activity and in vitro tumor cell growth by methotrexate and aminopterin analogues containing a basic amino acid side chain. Journal of Medicinal Chemistry. [Link]

-

Peña-Fernández, M. A., et al. (2023). Solubility data and solubility parameters of barnidipine in different pure solvents. Ars Pharmaceutica. [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Determination of pteridines in biological samples with an emphasis on their stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Triamterene | C12H11N7 | CID 5546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Pteridine Core: Elucidating the Biological Significance of 2,4-Diamino-6-phenylpteridine Analogs

Executive Summary

The pteridine ring system, a bicyclic heterocycle formed from fused pyrimidine and pyrazine rings, represents a cornerstone "privileged scaffold" in medicinal chemistry.[1] Its structural motif is prevalent in a wide array of both natural and synthetic compounds that exhibit significant pharmacological activities. This technical guide provides an in-depth exploration of the pteridine core, with a specific focus on elucidating the biological significance of 2,4-diamino-6-phenylpteridine and its closely related, clinically important analog, 2,4,7-Triamino-6-phenylpteridine (Triamterene). We will dissect its primary mechanism of action as a diuretic targeting the epithelial sodium channel (ENaC), while also contextualizing the broader therapeutic potential of the 2,4-diaminopteridine framework, including its foundational role in the development of dihydrofolate reductase (DHFR) inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile molecular architecture.

Section 1: The Pteridine Scaffold: A Foundation of Biological Activity

Chemical Structure and Properties

The pteridine nucleus is an aromatic heterocyclic compound (C₆H₄N₄) composed of a pyrimidine ring fused to a pyrazine ring.[2][3] This arrangement creates a unique electronic landscape and provides multiple sites for functionalization, allowing medicinal chemists to fine-tune the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity. This adaptability is key to its ability to interact with a diverse range of biological targets with high specificity and affinity.[1]

Pteridines in Nature: Essential Cofactors

The biological importance of the pteridine core is fundamentally established by its presence in essential, naturally occurring molecules.[2] Folic acid (pteroyl-L-glutamic acid) and its derivatives are critical for one-carbon transfer reactions necessary for the synthesis of nucleotides (DNA and RNA) and the methylation of DNA.[4] Similarly, biopterin is a vital enzymatic cofactor involved in various metabolic pathways.[1] The central role of these natural pteridines underscores the evolutionary selection of this scaffold for critical biological functions.

A "Privileged Scaffold" in Medicinal Chemistry

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, distinct biological targets. The pteridine ring system is a classic example, serving as the foundational structure for drugs with a wide spectrum of therapeutic applications, including:

This versatility makes the pteridine core a highly attractive starting point for the design and discovery of novel therapeutic agents.[3]

Section 2: 2,4,7-Triamino-6-phenylpteridine (Triamterene): A Case Study in Biological Function

Author's Note: The compound 2,4-Diamino-6-phenylpteridine hydrochloride is structurally very similar to the well-characterized and FDA-approved drug Triamterene, which is 2,4,7-Triamino-6-phenylpteridine. The dominant and clinically relevant biological activity for this specific core structure is best understood through the lens of Triamterene.

Triamterene is an odorless, yellow crystalline solid that exhibits a blue fluorescence in acidified solutions.[6] Its primary clinical use is as a potassium-sparing diuretic for the treatment of edema and hypertension.[5][6][7]

Primary Mechanism of Action: Epithelial Sodium Channel (ENaC) Blockade

Unlike many diuretics that act on upstream segments of the nephron, Triamterene exerts its effect directly on the late distal convoluted tubule and collecting duct of the kidney.[8] Its mechanism does not involve aldosterone antagonism.[5] Instead, it physically blocks the epithelial sodium channel (ENaC) from the luminal side.[8]

This blockade prevents the reabsorption of sodium ions from the filtrate back into the blood. The resulting increase in luminal sodium concentration leads to a mild natriuresis (sodium excretion) and diuresis (water excretion).[8][9] Critically, by inhibiting sodium influx, Triamterene reduces the electrochemical gradient that drives potassium secretion into the lumen. This results in the retention of potassium, a "potassium-sparing" effect that is crucial for mitigating the hypokalemia often induced by other classes of diuretics.[7][8]

Caption: Mechanism of Triamterene as a potassium-sparing diuretic.

Section 3: Broader Biological Significance of the 2,4-Diaminopteridine Core

While the 6-phenyl substituted Triamterene targets an ion channel, the foundational 2,4-diaminopteridine core is renowned for its ability to inhibit a completely different class of targets: folate pathway enzymes.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[10] THF is an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids, making it indispensable for DNA synthesis and cell proliferation.[10]

The 2,4-diaminopteridine scaffold is a structural analog of the pteridine portion of the natural substrate, DHF. This mimicry allows compounds like Methotrexate to bind to the active site of DHFR with extremely high affinity, acting as competitive inhibitors. By blocking the production of THF, these drugs starve rapidly dividing cells—such as cancer cells or bacteria—of the necessary building blocks for DNA replication, leading to cell cycle arrest and apoptosis.[1][3][10]

Caption: Inhibition of the folate pathway by 2,4-diaminopteridine analogs.

Anti-inflammatory and Antioxidant Properties

Research has also identified anti-inflammatory and antioxidant activities within the broader class of 2,4-diaminopteridine derivatives.[4] Certain novel N-substituted 2,4-diaminopteridines have been shown to be potent radical scavengers and inhibitors of soybean lipoxygenase (LOX), an enzyme involved in inflammatory pathways.[4] This suggests that the pteridine scaffold can be tailored to combat diseases where oxidative stress and inflammation are key pathological factors, such as cancer, atherosclerosis, and autoimmune disorders.[4]

Section 4: Experimental Protocols for Characterizing Biological Activity

The elucidation of the biological functions described above relies on robust and validated experimental methodologies.

Protocol: In Vitro DHFR Inhibition Spectrophotometric Assay

This protocol provides a reliable method for quantifying the inhibitory potential of a pteridine compound against DHFR.

-

Principle: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of its cofactor, NADPH, to NADP+. An effective inhibitor will slow down this rate of decrease.

-

Methodology:

-

Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5), a stock solution of the pteridine test compound in DMSO, a stock solution of DHF, and a stock solution of NADPH.

-

Reaction Setup: In a 96-well UV-transparent microplate, add the reaction buffer to each well.

-

Inhibitor Addition: Add serial dilutions of the pteridine test compound to the appropriate wells. Include a positive control (e.g., Methotrexate) and a negative control (DMSO vehicle).

-

Enzyme Addition: Add a standardized amount of purified recombinant DHFR enzyme to all wells and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Initiate the reaction by adding a mixture of DHF and NADPH to all wells.

-

Data Acquisition: Immediately place the plate in a spectrophotometer and measure the absorbance at 340 nm every 30 seconds for 15-30 minutes.

-

Analysis: Calculate the reaction rate (V) for each concentration of the inhibitor. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

-

Causality: This assay directly measures the enzymatic activity central to the folate pathway. By quantifying the reduction in NADPH consumption, it provides a direct and quantitative measure of the compound's ability to inhibit the target enzyme, which is a cornerstone for structure-activity relationship (SAR) studies.[10]

Protocol: Synthesis of 2,4,7-Triamino-6-phenylpteridine (Triamterene)

The synthesis of Triamterene demonstrates the synthetic accessibility of this class of compounds. A common route is described below.[5]

-

Principle: The synthesis involves the condensation and cyclization of a substituted pyrimidine with a phenylacetonitrile derivative.

-

Methodology:

-

Step 1: Pyrimidine Formation: React guanidine with malononitrile to synthesize 2,4,6-triaminopyrimidine.

-

Step 2: Nitrosation: Treat the 2,4,6-triaminopyrimidine with nitric acid to introduce a nitroso group at the 5-position, forming 5-nitroso-2,4,6-triaminopyrimidine. This step activates the pyrimidine ring for the subsequent cyclization.

-

Step 3: Condensation and Cyclization: Condense the 5-nitroso-2,4,6-triaminopyrimidine with benzyl cyanide in the presence of a strong base like sodium methoxide. This reaction proceeds via a cyclization to form the final pteridine ring system, yielding Triamterene.

-

Step 4: Purification: The crude product is purified by recrystallization to yield the final, pure compound.

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Therapeutic potential of pteridine derivatives: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pteridine-2,4-diamine derivatives as radical scavengers and inhibitors of lipoxygenase that can possess anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. Triamterene | C12H11N7 | CID 5546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Triamterene/Hydrochlorothiazide (Dyazide, Maxzide): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 8. medicine.com [medicine.com]

- 9. my.clevelandclinic.org [my.clevelandclinic.org]

- 10. Synthesis and biological activity of substituted 2,4-diaminopyrimidines that inhibit Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]

2,4-Diamino-6-phenylpteridine Hydrochloride: A Potent Antifolate Agent for Therapeutic Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of 2,4-Diamino-6-phenylpteridine hydrochloride, a classical antifolate agent with significant potential in therapeutic research. We delve into the molecular basis of its action as a potent inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in cellular metabolism. This document offers a holistic perspective, beginning with the fundamental principles of the folate pathway and progressing to detailed, field-tested experimental protocols for evaluating enzymatic inhibition and cellular cytotoxicity. Furthermore, we explore the crucial aspects of structure-activity relationships (SAR), mechanisms of drug resistance, and future avenues for drug development. This guide is designed to serve as an essential resource for researchers and professionals engaged in oncology and infectious disease drug discovery, providing the technical accuracy and practical insights necessary to advance their work.

Introduction: The Folate Pathway as a Cornerstone Therapeutic Target

The folate metabolic pathway is indispensable for the proliferation of all living cells, from prokaryotes to eukaryotes. Folates, a class of B vitamins, serve as essential cofactors that mediate the transfer of one-carbon units required for the de novo synthesis of purines and thymidylate—the fundamental building blocks of DNA and RNA[1][2]. The enzyme dihydrofolate reductase (DHFR) occupies a central node in this pathway, catalyzing the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF)[3][4]. THF is the biologically active form of folate that enables nucleotide biosynthesis.

Given the high demand for DNA replication in rapidly dividing cells, such as cancer cells and pathogenic microbes, DHFR has long been recognized as a prime target for therapeutic intervention[5][6]. Antifolates are a class of drugs designed to mimic the structure of DHF, acting as competitive inhibitors of DHFR[2][7]. By blocking THF production, these agents effectively starve cells of essential precursors for DNA synthesis, leading to cell cycle arrest and apoptosis[2]. The clinical success of methotrexate, the first-in-class anticancer antifolate, validated this approach and spurred the development of new generations of DHFR inhibitors[4][6]. 2,4-Diamino-6-phenylpteridine hydrochloride belongs to this important class of molecules, exhibiting the key structural motifs required for potent DHFR inhibition.

Mechanism of Action: Competitive Inhibition of Dihydrofolate Reductase

The pharmacological activity of 2,4-Diamino-6-phenylpteridine hydrochloride is rooted in its high-affinity, competitive inhibition of dihydrofolate reductase. Its molecular structure, featuring a 2,4-diaminopteridine core, is analogous to the pteridine portion of the natural substrate, DHF. This structural mimicry allows the compound to bind tightly within the enzyme's active site.

The 2,4-diamino groups are particularly critical for this interaction. They form strong hydrogen bonds with conserved amino acid residues in the DHFR active site, such as aspartate, and with main-chain carbonyl oxygen atoms, effectively anchoring the inhibitor in place[8]. This binding event physically obstructs the entry of DHF, halting its conversion to THF. The subsequent depletion of the intracellular THF pool has cascading effects: it cripples thymidylate synthase and other folate-dependent enzymes, leading to a cessation of DNA synthesis and cellular proliferation[1][4]. While a potent inhibitor, its interaction is typically reversible, meaning its efficacy within a cell is influenced by the fluctuating intracellular concentrations of its natural competitor, DHF[1].

Figure 1: Competitive inhibition of DHFR by 2,4-Diamino-6-phenylpteridine HCl.

Chemical Properties and Synthesis Overview

-

Chemical Name: 6-Phenylpteridine-2,4-diamine hydrochloride

-

Core Structure: Pteridine (fused pyrimidine and pyrazine rings)[9]

-

Key Functional Groups: 2,4-diamino substitutions, 6-phenyl group

-

Significance of Hydrochloride Salt: The salt form generally enhances aqueous solubility, facilitating its use in biological assays and formulation development.

General Synthesis Route:

The synthesis of the pteridine core is classically achieved through condensation reactions. A common and efficient method is the Isay reaction, which involves the condensation of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound[10]. For 2,4-Diamino-6-phenylpteridine, this involves reacting 2,4,5,6-tetraaminopyrimidine with phenylglyoxal. The reaction is typically performed under mild acidic or basic conditions, leading to cyclization and the formation of the pteridine ring system. Subsequent treatment with hydrochloric acid yields the desired hydrochloride salt.

Figure 2: Generalized synthetic workflow for 2,4-Diamino-6-phenylpteridine HCl.

Experimental Protocols for Efficacy Evaluation

To rigorously assess the antifolate activity of 2,4-Diamino-6-phenylpteridine hydrochloride, a dual approach targeting both the isolated enzyme and whole cells is essential.

Protocol 1: DHFR Enzymatic Inhibition Assay

Objective: To quantify the direct inhibitory potency of the compound on purified human DHFR enzyme by determining its IC₅₀ value.

Principle: DHFR activity is monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ as DHF is reduced to THF. The rate of this decrease is proportional to enzyme activity.

Materials:

-

Purified recombinant human DHFR

-

NADPH tetrasodium salt

-

Dihydrofolic acid (DHF)

-

Test Compound: 2,4-Diamino-6-phenylpteridine hydrochloride

-

Positive Control: Methotrexate (MTX)

-

Assay Buffer: 50 mM Tris-HCl, 100 mM KCl, 1 mM DTT, pH 7.5

-

Solvent: DMSO

-

UV-transparent 96-well microplates

-

Spectrophotometric microplate reader

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound and MTX in DMSO. Perform serial dilutions in Assay Buffer to create a range of concentrations (e.g., from 100 µM to 1 pM).

-

Assay Plate Setup:

-

Add 170 µL of Assay Buffer to each well.

-

Add 10 µL of the diluted compound, MTX, or DMSO (for vehicle control) to the appropriate wells.

-

Add 10 µL of DHFR enzyme solution (final concentration ~5-10 nM) to all wells.

-

Incubate at 25°C for 10 minutes to allow for pre-binding of the inhibitor to the enzyme.

-

-

Reaction Initiation:

-

Prepare a reaction mix containing DHF and NADPH in Assay Buffer (final concentrations of 10 µM and 100 µM, respectively).

-

Initiate the reaction by adding 10 µL of the DHF/NADPH reaction mix to all wells. The final assay volume is 200 µL.

-

-

Kinetic Measurement: Immediately begin reading the absorbance at 340 nm every 15 seconds for 10-15 minutes.

-

Data Analysis:

-

Calculate the initial velocity (V₀) of the reaction for each well by determining the slope of the linear portion of the absorbance vs. time curve.

-

Normalize the data by setting the vehicle control (DMSO) as 100% activity and a no-enzyme well as 0% activity.

-

Plot the percentage of inhibition versus the log of the inhibitor concentration.

-

Fit the data using a non-linear regression model (sigmoidal dose-response) to calculate the IC₅₀ value.

-

Protocol 2: Cell-Based Proliferation (Cytotoxicity) Assay

Objective: To determine the compound's ability to inhibit the growth of human cancer cell lines, providing a measure of its cellular efficacy (GI₅₀/IC₅₀).

Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells[11].

Materials:

-

Human cancer cell line (e.g., A549 lung carcinoma, HeLa cervical cancer)

-

Complete culture medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep)

-

Test Compound and positive control (MTX or Doxorubicin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Sterile 96-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells. Include vehicle control (DMSO) and no-cell (blank) wells.

-

Incubation: Incubate the plates for 72 hours under standard culture conditions.

-

MTT Addition: Add 20 µL of MTT stock solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will form purple formazan crystals.

-

Solubilization: Carefully aspirate the medium and add 150 µL of Solubilization Solution to each well. Agitate the plate on a shaker for 15 minutes to fully dissolve the crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other wells.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control (100% viability).

-

Plot the percentage of viability versus the log of the compound concentration and fit to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability).

-

Figure 3: Key workflows for enzymatic and cell-based antifolate evaluation.

Quantitative Data & Structure-Activity Relationship (SAR)

The potency of an antifolate is defined by its IC₅₀ (for enzymatic inhibition) and GI₅₀ (for cell growth inhibition) values. Lower values indicate higher potency.

Table 1: Representative Efficacy Data for Potent Antifolates

| Assay Type | Target | Parameter | Expected Potency Range |

| Enzymatic Inhibition | Purified Human DHFR | IC₅₀ | 1 - 50 nM |

| Cell Proliferation | A549 (Lung Cancer) | GI₅₀ | 0.05 - 10 µM |

| Cell Proliferation | HeLa (Cervical Cancer) | GI₅₀ | 0.1 - 20 µM |

| Cell Proliferation | MCF-7 (Breast Cancer) | GI₅₀ | 0.2 - 25 µM |

| (Note: These are representative value ranges for potent pteridine-based antifolates. Actual values for 2,4-Diamino-6-phenylpteridine hydrochloride must be determined experimentally.) |